1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

描述

Molecular Structure and Chemical Composition

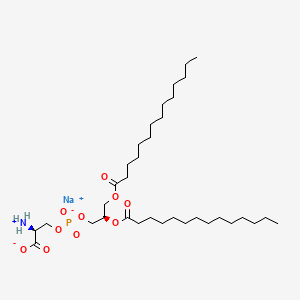

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt possesses a complex molecular architecture characteristic of phosphatidylserine lipids. The compound features a glycerol backbone esterified with two myristic acid chains (tetradecanoic acid) at the sn-1 and sn-2 positions, while the sn-3 position carries a phosphorylserine headgroup in its sodium salt form. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is (2S,8R)-2-amino-5-hydroxy-11-oxo-8-[(1-oxotetradecyl)oxy]-4,6,10-trioxa-5-phosphatetracosanoic acid 5-oxide monosodium salt.

The molecular formula of the sodium salt form is C₃₄H₆₅NNaO₁₀P, with a molecular weight of 701.84 g/mol. The free acid form has the molecular formula C₃₄H₆₆NO₁₀P and a molecular weight of 679.9 g/mol. The compound is assigned Chemical Abstracts Service registry number 105405-50-3 for the sodium salt form. The structure contains two defined stereocenters, contributing to its specific three-dimensional conformation that influences its membrane behavior.

The compound belongs to the phosphatidylserine class of glycerophospholipids, specifically categorized as phosphatidylserine (14:0/14:0) in lipid nomenclature systems. It carries the LIPID MAPS identifier LMGP03010028, indicating its classification within the glycerophospholipid category. The molecule features both hydrophobic fatty acid tails and a hydrophilic phosphorylated headgroup, making it an amphiphilic molecule suitable for membrane formation.

Physical and Chemical Properties

The physical properties of this compound reflect its dual hydrophobic-hydrophilic nature. The compound appears as a crystalline solid at room temperature and demonstrates limited solubility in organic solvents. In chloroform, which should be purged with inert gas, the compound shows sparingly soluble behavior at approximately 0.5 mg/ml concentration. This solubility characteristic influences its handling and preparation procedures in laboratory settings.

The compound exhibits distinct ionization properties due to its phosphorylserine headgroup. Phosphatidylserine molecules contain three ionizable groups: the phosphate moiety, the amino group, and the carboxyl function. Research has determined that the intrinsic pKa of the carboxyl group in phosphatidylserine is 3.6 ± 0.1, while the amino group has a pKa of 9.8 ± 0.1. These values remain independent of aqueous phase ionic strength and surface potential effects, indicating stable ionization behavior across various conditions.

At physiological pH, phosphatidylserine typically carries a net charge of -1, contributing to its anionic character. The molecule demonstrates a high propensity to chelate calcium ions through the charged oxygen atoms of both carboxyl and phosphate moieties, which modifies the conformation of the polar headgroup. This calcium-binding capability represents an important biochemical property that influences membrane behavior and protein interactions.

Spectroscopic Characteristics

Mass spectrometry analysis provides detailed information about the fragmentation behavior of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine. In positive ion mode, the compound shows a precursor ion at m/z 680.4497 corresponding to [M+H]⁺, with major fragment peaks at m/z 495.4, 496.4, and 452.3. The negative ion mode reveals a precursor ion at m/z 678.4352 for [M-H]⁻, with characteristic fragments at m/z 591.4, 363.1, and 381.2. These fragmentation patterns provide structural confirmation and enable identification in complex mixtures.

The compound's spectroscopic properties extend beyond mass spectrometry to include nuclear magnetic resonance characteristics. Research involving residual dipolar coupling measurements has been conducted using related phosphatidylserine compounds, providing insights into molecular dynamics and orientation. These studies contribute to understanding the conformational behavior of the phosphorylserine headgroup and its interaction with membrane environments.

Fluorescence spectroscopy studies have utilized phosphatidylserine compounds to investigate membrane properties and phase transitions. The intrinsic fluorescence characteristics of membrane-associated molecules change in response to the physical state of phosphatidylserine-containing membranes, providing a sensitive probe for membrane organization. These spectroscopic approaches enable detailed analysis of membrane dynamics and protein-lipid interactions.

Phase Behavior and Thermal Properties

The thermal properties of this compound demonstrate characteristic phase transition behavior typical of saturated phospholipids. The compound exhibits a main phase transition temperature of 35°C for the dimyristoyl phosphatidylserine sodium salt form. This transition represents the conversion from gel phase to liquid crystalline phase, marking a critical temperature for membrane fluidity changes.

Research using differential scanning calorimetry and fluorescence spectroscopy has revealed that dimyristoyl phosphatidylserine undergoes phase transitions around 38°C under specific measurement conditions. The transition width, measured as full width at half maximum, typically ranges from 2.2°C to 2.66°C in vesicle suspensions. These measurements provide quantitative data for understanding membrane behavior across temperature ranges.

The phase behavior of dimyristoyl phosphatidylserine has been studied extensively in the context of membrane research. The compound forms stable lamellar phases and can undergo chain melting transitions that affect membrane permeability and protein function. The relatively high transition temperature compared to unsaturated phospholipids reflects the ordered packing of saturated myristic acid chains in the gel phase.

Studies of phosphatidylserine asymmetry have demonstrated that membrane composition and organization significantly influence phase transition properties. The presence of phosphatidylserine in asymmetric membrane configurations alters transition temperatures and affects membrane insertion processes for proteins and peptides. These findings highlight the importance of lipid composition and organization in determining membrane physical properties.

属性

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQBWBFNCFHLO-MFABWLECSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677079 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105405-50-3 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Protocol

-

Substrate Preparation : sn-Glycero-3-phosphocholine (GPC) is complexed with silica gel to enhance reactivity. A mixture of GPC, myristic acid (4.8 molar equivalents), DCC (4.8 equivalents), and DMAP (2.5 equivalents) is dissolved in chloroform.

-

Esterification : The reaction proceeds at 45°C for 72 hours under nitrogen atmosphere, achieving near-quantitative conversion.

-

Workup : The crude product is filtered to remove dicyclohexylurea (DCU), followed by sequential washes with HCl-methanol and water to eliminate unreacted reagents.

Table 1: Key Reaction Parameters for Steglich Esterification

| Parameter | Value/Detail |

|---|---|

| Temperature | 45°C |

| Reaction Time | 72 hours |

| Molar Ratio (GPC:Myristic Acid:DCC:DMAP) | 1:4.8:4.8:2.5 |

| Solvent | Chloroform |

| Yield | >95% (after purification) |

Purification and Characterization

Purification involves recrystallization from ethyl acetate, yielding DMPS-Na with >98% purity (confirmed via thin-layer chromatography). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity, with characteristic peaks at δ 4.15–4.45 ppm (glycerol backbone) and m/z 701.84 ([M+Na]⁺).

Enzymatic Transphosphatidylation

A patent-pending enzymatic method leverages phospholipase D (PLD) to catalyze the transphosphatidylation of phosphatidylcholine (PC) with L-serine, producing DMPS-Na in a homogeneous medium.

Reaction Mechanism

Table 2: Enzymatic Synthesis Optimization

| Condition | Optimal Value |

|---|---|

| Enzyme Concentration | 50–100 U/g substrate |

| Temperature | 37–55°C |

| pH | 5.5–7.0 |

| Reaction Time | 2–48 hours |

| Yield | 80–98% |

Advantages Over Chemical Methods

-

Selectivity : PLD exhibits strict regioselectivity, avoiding undesired hydrolysis to phosphatidic acid.

-

Sustainability : MeTHF replaces toxic solvents, aligning with green chemistry principles.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A hybrid approach combines chemical esterification with enzymatic refinement:

Large-Scale Esterification

-

Continuous Flow Reactors : Myristic acid and glycerol undergo continuous esterification at 60°C, with inline monitoring via FT-IR spectroscopy.

-

Automated Purification : High-performance liquid chromatography (HPLC) isolates DMPS-Na with ≤0.5% impurities.

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <50 ppm (chloroform, ethyl acetate) |

| Phospholipid Content | ≥70% (TLC) |

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Criterion | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 95% | 98% |

| Reaction Time | 72 hours | 2–48 hours |

| Environmental Impact | Moderate (solvent use) | Low (green solvents) |

| Scalability | High | Moderate |

化学反应分析

Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.

Reduction: Reduction reactions can modify the head group or fatty acid chains.

Substitution: The compound can undergo substitution reactions, particularly at the head group, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Oxidized phospholipids.

Reduction: Reduced phospholipids with modified head groups or fatty acid chains.

Substitution: Derivatives with different head groups or fatty acid chains.

科学研究应用

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of scientific research applications:

作用机制

The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability . The compound interacts with other lipids and proteins in the membrane, affecting their function and behavior . It is often used to model the effects of various substances on cell membranes, providing insights into their mechanisms of action .

相似化合物的比较

Key Properties :

- CAS Number : 105405-50-3

- Molecular Formula : C₃₄H₆₅NNaO₁₀P

- Molecular Weight : 701.84 g/mol

- Purity : >98% (commonly supplied as a crystalline solid)

- Applications : Liposome formulation, membrane biophysics studies, apoptosis signaling, and drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of DMPS with structurally related phospholipids, focusing on head groups, acyl chains, and applications:

生物活性

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt (DMPS) is a phospholipid that plays a significant role in various biological processes. As a negatively charged phospholipid, DMPS is primarily utilized in membrane studies, drug delivery systems, and as a model for biological membranes. This article explores the biological activity of DMPS, focusing on its interactions with drugs, effects on cell membranes, and implications in therapeutic applications.

- Chemical Formula : C₃₄H₆₅NNaO₁₀P

- Molecular Weight : 701.84 g/mol

- CAS Number : 105405-50-3

- Synonyms : DMPS, 1,2-Dimyristoyl-sn-glycero-3-phosphoserine sodium salt

Membrane Interaction

DMPS is known for its interaction with various drugs and its ability to modulate membrane properties. Studies have shown that the incorporation of DMPS into lipid membranes affects drug penetration and stability:

- Drug Delivery Systems : DMPS enhances the efficiency of drug delivery systems by facilitating the penetration of chemotherapeutic agents like doxorubicin (DOX) into cancer cells. In a study, the coadministration of simvastatin and DOX demonstrated improved efficacy in drug delivery when encapsulated in cubosomes containing DMPS .

- Membrane Fluidity and Charge : The presence of negatively charged DMPS in lipid bilayers influences the fluidity and permeability of membranes. This property is crucial for understanding how drugs interact with cellular membranes under various physiological conditions .

Study 1: Drug Interaction with DMPS

In a study examining the interaction between cationic peptides and lipid membranes, DMPS was used as a model for bacterial cell membranes. The results indicated that cationic compounds preferentially adsorb to negatively charged DMPS monolayers compared to neutral lipids . This selective interaction suggests potential applications in designing antimicrobial agents.

Study 2: Cancer Cell Viability

Research involving cancer-derived cell lines (A172, T98G, HeLa) demonstrated that cells exposed to DOX in the presence of DMPS exhibited significantly reduced viability compared to controls. The study utilized MTS assays to assess cell proliferation, indicating that DMPS enhances the cytotoxic effects of DOX through improved membrane interactions .

The mechanisms by which DMPS exerts its biological effects include:

- Electrostatic Interactions : The negatively charged nature of DMPS facilitates electrostatic interactions with positively charged drugs or peptides, enhancing their incorporation into lipid bilayers.

- Membrane Dynamics : DMPS alters membrane dynamics, affecting fluidity and permeability, which can influence cellular uptake mechanisms for various therapeutic agents .

Comparative Data on Biological Activity

| Parameter | DMPS | Other Phospholipids |

|---|---|---|

| Charge | Negative | Varies (neutral/negative) |

| Drug Penetration | High | Moderate to High |

| Membrane Fluidity | Increased | Varies |

| Cytotoxicity Enhancement | Significant with DOX | Varies |

常见问题

Q. How should researchers store and handle 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt to maintain its integrity in experiments?

- Storage : Store at -20°C in a dry environment to prevent hydrolysis. The compound remains stable for up to 12 months under these conditions .

- Handling : Before use, equilibrate the compound at room temperature for 1 hour to avoid condensation. For solution preparation, dissolve in chloroform:methanol mixtures (e.g., 2:1 v/v) and store aliquots in sealed vials at -20°C for ≤1 month. Avoid repeated freeze-thaw cycles .

Q. What solvents and reconstitution methods are optimal for preparing lipid vesicles with this compound?

Q. How does the compound’s purity (>98%) influence experimental reproducibility in membrane studies?

- High purity minimizes contaminants (e.g., lysolipids) that alter membrane fluidity or protein binding. Validate purity via TLC or HPLC before critical experiments. Impurities can skew phase transition temperatures or induce non-specific interactions .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s role in membrane-protein interactions?

- Experimental Setup :

- Key Parameters :

Q. How can contradictory data on the compound’s phase behavior under varying conditions be resolved?

- Common Contradictions : Discrepancies in phase transition temperatures (Tm) may arise from differences in hydration, ionic strength, or measurement techniques (e.g., DSC vs. fluorescence probes).

- Resolution Strategies :

Q. What advanced techniques are used to analyze the compound’s role in membrane curvature and fusion?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。